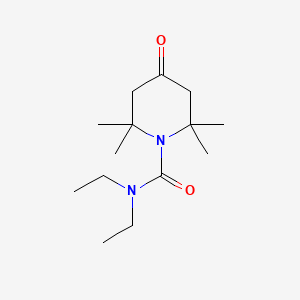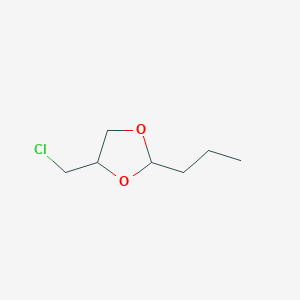
4-(Chloromethyl)-2-propyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-propyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a chloromethyl group and a propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-propyl-1,3-dioxolane typically involves the reaction of 2-propyl-1,3-dioxolane with chloromethylating agents. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective chloromethylation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as sodium phenoxide, leading to the formation of phenoxy derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution: Sodium phenoxide in ethanol is a common reagent for substitution reactions involving the chloromethyl group.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired transformation.
Major Products
The major products formed from substitution reactions include phenoxy derivatives, which can be further functionalized for various applications.
科学研究应用
4-(Chloromethyl)-2-propyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It is utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-propyl-1,3-dioxolane involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to participate in various substitution reactions, leading to the formation of new chemical bonds and functional groups.
相似化合物的比较
Similar Compounds
4-(Bromomethyl)-2-propyl-1,3-dioxolane: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-1,3-dioxolane: Lacks the propyl group, making it less sterically hindered.
Uniqueness
4-(Chloromethyl)-2-propyl-1,3-dioxolane is unique due to the combination of the chloromethyl and propyl groups on the dioxolane ring, which imparts specific reactivity and steric properties that can be advantageous in certain chemical syntheses and applications.
属性
CAS 编号 |
4469-51-6 |
|---|---|
分子式 |
C7H13ClO2 |
分子量 |
164.63 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C7H13ClO2/c1-2-3-7-9-5-6(4-8)10-7/h6-7H,2-5H2,1H3 |
InChI 键 |
PDFCICVJFMZXPK-UHFFFAOYSA-N |
规范 SMILES |
CCCC1OCC(O1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-[(2-Methoxyphenyl)carbamoyl]octadecanamide](/img/structure/B14148519.png)
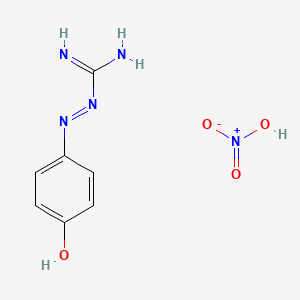
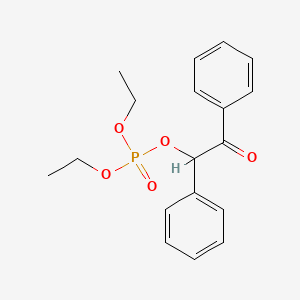
![tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14148532.png)
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14148534.png)
![N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide}](/img/structure/B14148541.png)
![2-[(14-ethyl-14-methyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14148543.png)
![10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14148551.png)
![[2-(Acetyloxy)phenyl]boronic acid](/img/structure/B14148557.png)
![Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14148567.png)
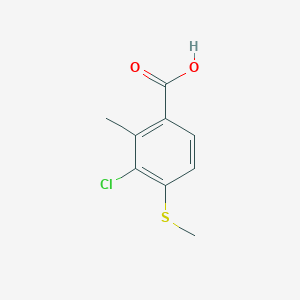
![N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]-L-glutamic acid](/img/structure/B14148580.png)
![2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide](/img/structure/B14148588.png)
